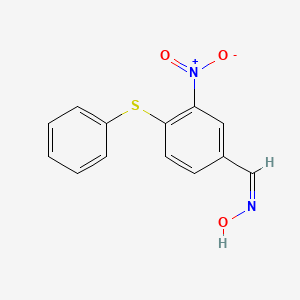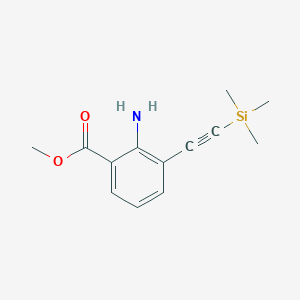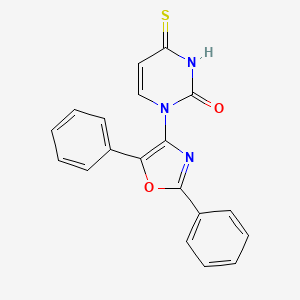
1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound consists of an oxazole ring fused with a pyrimidine ring, with phenyl groups attached to the oxazole ring and a thioxo group at the pyrimidine ring. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-diphenyloxazole with thiourea under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and pH, to ensure consistency and purity of the final product. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogens, alkylating agents; solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-(2,5-Diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoluminescent compounds.
Mécanisme D'action
The mechanism of action of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
- 1-(2,5-Diphenyloxazol-4-yl)-carbamic acid benzyl ester
- (2,5-Diphenyl-oxazol-4-yl)-triphenyl-phosphonium perchlorate
Comparison: Compared to similar compounds, 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one stands out due to its unique thioxo group, which imparts distinct chemical reactivity and potential biological activity. The presence of both oxazole and pyrimidine rings further enhances its versatility in various applications, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C19H13N3O2S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C19H13N3O2S/c23-19-20-15(25)11-12-22(19)17-16(13-7-3-1-4-8-13)24-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,25) |
Clé InChI |
ULNNRTAGGHESOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=S)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111378.png)

![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B14111407.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111411.png)
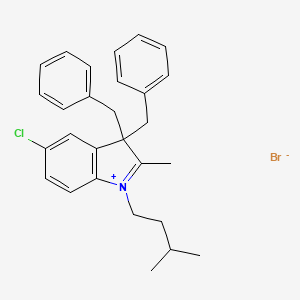
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14111425.png)
![1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111426.png)
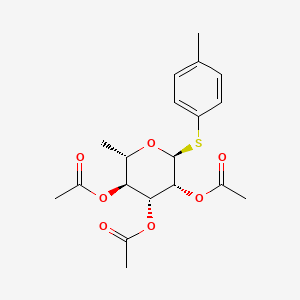
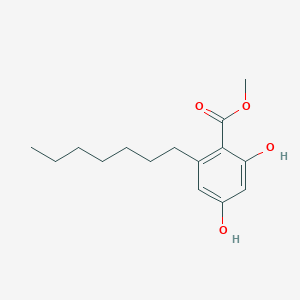
![1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111432.png)
